DDAO
Overview
Description
DDAO is a compound known for its unique chemical properties and applications. It is a near-infrared fluorescent dye with a molecular formula of C15H11Cl2NO2 and a molecular weight of 308.16 g/mol . This compound exhibits near-infrared emission, making it valuable in various scientific fields, particularly in fluorescence-based applications .
Mechanism of Action
Target of Action
DDAO is primarily used as a fluorescent probe . It is used for detecting the activity of various enzymes, including β-galactosidase, sulfatase, protein phosphatase 2A, carboxylesterase 2, human serum albumin, and esterase .
Mode of Action
This compound interacts with its target enzymes and produces a pH-dependent red fluorescence . The excitation of this fluorescence is close to the He-Ne red laser line at 633 nm .
Pharmacokinetics
It is known that this compound has good water solubility , which could potentially influence its bioavailability and distribution.
Result of Action
The primary result of this compound’s action is the production of red fluorescence when it interacts with its target enzymes. This fluorescence can be detected and measured, providing a means to monitor the activity of the enzymes .
Action Environment
The action of this compound is influenced by the pH of its environment . Its fluorescence is pH-dependent, meaning that changes in pH can affect the intensity of the fluorescence and, therefore, the accuracy of enzyme activity measurements.
Biochemical Analysis
Biochemical Properties
1,3-dichloro-7-hydroxy-9,9-dimethyl-9H-acridin-2-one interacts with various enzymes, proteins, and other biomolecules. It is used as a substrate for enzymes such as β-galactosidase, sulfatase, protein phosphatase 2A, carboxylesterase 2, human albumin, and esterases . The nature of these interactions involves the compound’s role in enzyme-based reactions, particularly in the detection of enzyme activities .
Cellular Effects
The effects of 1,3-dichloro-7-hydroxy-9,9-dimethyl-9H-acridin-2-one on cells and cellular processes are primarily related to its role in enzyme reactions. It influences cell function by acting as a substrate for various enzymes, thereby affecting cellular metabolic processes .
Molecular Mechanism
The molecular mechanism of action of 1,3-dichloro-7-hydroxy-9,9-dimethyl-9H-acridin-2-one involves its interaction with enzymes. It acts as a substrate for enzymes such as D-amino acid oxidase (DAAO), which catalyzes the oxidative deamination of neutral D-amino acids to produce α-keto acids, hydrogen peroxide, and ammonia . This interaction can lead to changes in gene expression and enzyme activation or inhibition .
Metabolic Pathways
1,3-dichloro-7-hydroxy-9,9-dimethyl-9H-acridin-2-one is involved in the metabolic pathways of enzymes such as DAAO . It acts as a substrate in these pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels .
Preparation Methods
The synthesis of DDAO involves several steps. One common method includes the reaction of pyridone with butanone, followed by chlorination to introduce the chlorine atoms . The reaction conditions typically involve the use of solvents like DMSO and temperatures maintained below -15°C to ensure stability and prevent degradation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
DDAO undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups, leading to new derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
DDAO has a wide range of scientific research applications:
Chemistry: Used as a fluorescent dye in various chemical assays and experiments.
Biology: Employed in biological imaging and as a fluorescent probe for detecting specific biomolecules.
Medicine: Utilized in medical diagnostics and research for imaging and tracking biological processes.
Industry: Applied in the development of fluorescent probes and sensors for industrial applications.
Comparison with Similar Compounds
DDAO can be compared with other similar compounds, such as:
7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one): Another near-infrared fluorescent dye with similar properties.
1,3-dichloro-7-hydroxy-9,9-dimethyl-2(9H)-acridone: Exhibits near-infrared emission and is used in similar applications.
The uniqueness of this compound lies in its high quantum yield, low pKa, and excellent water solubility, making it highly effective in various scientific and industrial applications .
Properties
IUPAC Name |
6,8-dichloro-7-hydroxy-9,9-dimethylacridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO2/c1-15(2)8-5-7(19)3-4-10(8)18-11-6-9(16)14(20)13(17)12(11)15/h3-6,20H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDJPCFGLMKJRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC(=O)C=CC2=NC3=CC(=C(C(=C31)Cl)O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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